

# Amdiglurax (NSI-189): A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: Amdiglurax

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## Abstract

**Amdiglurax**, initially known as NSI-189, is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic effects in major depressive disorder (MDD) and other neurological conditions. Developed initially by Neuralstem, Inc. and later acquired by Alto Neuroscience under the designation ALTO-100, **Amdiglurax**'s unique proposed mechanism of action, centered on the stimulation of hippocampal neurogenesis, sets it apart from conventional monoaminergic antidepressants. This technical guide provides a comprehensive overview of the discovery and development timeline of **Amdiglurax**, detailing key preclinical and clinical findings. It includes structured tables of quantitative data, in-depth descriptions of experimental protocols, and visualizations of associated signaling pathways and developmental workflows to offer a thorough resource for the scientific community.

## Introduction

**Amdiglurax** (formerly NSI-189) is a benzylpiperazine-aminopyridine compound identified through a high-throughput screen of 10,269 compounds for their ability to induce neurogenesis in vitro.[1] Its development was predicated on the hypothesis that stimulating the growth of new neurons in the hippocampus, a brain region implicated in mood and memory, could offer a novel therapeutic strategy for MDD.[2] Unlike traditional antidepressants that primarily target neurotransmitter systems, **Amdiglurax** is believed to exert its effects by modulating brain-derived neurotrophic factor (BDNF) signaling and promoting synaptic plasticity.[3][4]

## Discovery and Preclinical Development

**Amdiglurax** was discovered by Neuralstem, Inc. utilizing a proprietary screening platform based on human hippocampal stem cells.[5] Preclinical studies in rodent models demonstrated its potential to increase hippocampal volume and stimulate neurogenesis.[1][6]

## Preclinical Efficacy

- **In Vitro Studies:** In cultures of human hippocampus-derived neural stem cells, NSI-189 was shown to stimulate neurogenesis.[6] Further in vitro work demonstrated that NSI-189 could attenuate oxygen-glucose deprivation (OGD)-mediated hippocampal cell death and increase the expression of Ki67 and MAP2, markers associated with cell proliferation and neuronal structure, respectively.[7][8] These effects were coupled with the upregulation of neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8]
- **In Vivo Studies:** In mouse models, oral administration of NSI-189 led to a dose-dependent increase in hippocampal volume.[1] Studies in a rat model of ischemic stroke showed that NSI-189 treatment promoted behavioral recovery and was associated with increased neurite outgrowth, as evidenced by enhanced MAP2 immunoreactivity in the hippocampus and cortex.[7][8] In a radiation-induced cognitive dysfunction model in rats, NSI-189 administration was found to ameliorate cognitive deficits, an effect that coincided with increased neurogenesis.[6]

## Preclinical Experimental Protocols

**In Vitro Oxygen-Glucose Deprivation (OGD) Model:**[7][8]

- Primary hippocampal cells are cultured.
- To mimic ischemic conditions, the cells are subjected to oxygen and glucose deprivation.
- NSI-189 is administered to the cell cultures.
- Cell viability and markers of neurogenesis (e.g., Ki67) and neuronal structure (e.g., MAP2) are assessed using techniques such as immunocytochemistry and Western blotting.
- Levels of neurotrophic factors (e.g., BDNF, SCF) are measured in the cell culture medium using ELISA.

### In Vivo Stroke Model (Middle Cerebral Artery Occlusion):[\[7\]](#)[\[8\]](#)

- Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce ischemic stroke.
- NSI-189 is administered orally, with the initial dose given 6 hours post-stroke and daily thereafter for a specified period (e.g., 12 weeks).
- Behavioral recovery is assessed using motor and neurological deficit scoring systems.
- Post-mortem histological analysis of the brain is performed to assess neurite outgrowth using MAP2 immunohistochemistry.

## Clinical Development

**Amdiglurax** has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

### Phase I Clinical Trials

A Phase Ia trial in healthy volunteers was initiated to assess the safety and tolerability of single ascending doses of NSI-189.[\[9\]](#) This was followed by a Phase Ib trial in patients with MDD.

Phase Ib Study (NCT01535791):[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This randomized, double-blind, placebo-controlled, multiple-dose escalation study enrolled 24 patients with MDD.[\[3\]](#)[\[11\]](#) Participants were assigned to one of three cohorts receiving NSI-189 at 40 mg once daily, 40 mg twice daily, or 40 mg three times daily, or placebo for 28 days.[\[3\]](#)[\[11\]](#) The study found that NSI-189 was well-tolerated at all doses.[\[3\]](#)[\[10\]](#)[\[11\]](#)

### Phase II Clinical Trials

Phase II Study in MDD (NCT02695472):[\[1\]](#)[\[13\]](#)[\[14\]](#) This Phase II, double-blind, placebo-controlled study randomized 220 outpatients with MDD to receive NSI-189 (40 mg or 80 mg daily) or placebo for 12 weeks.[\[13\]](#)[\[14\]](#) The primary endpoint, a change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, was not met.[\[1\]](#) However, statistically significant improvements were observed on some secondary measures of depression and cognition.[\[1\]](#)

Alto Neuroscience Phase II Trials (ALTO-100):[\[1\]](#)[\[15\]](#)[\[16\]](#) Following its acquisition by Alto Neuroscience, **Amdiglurax** (now ALTO-100) entered further Phase II trials for MDD, bipolar depression, and PTSD, often employing a biomarker-based approach to patient selection.[\[1\]](#)  
[\[16\]](#) A Phase 2b study in MDD patients selected with a cognitive biomarker did not meet its primary endpoint on the MADRS.[\[15\]](#)

## Quantitative Data Summary

**Table 1: Preclinical In Vivo Efficacy of NSI-189**

Animal Model	Dosage	Key Findings	Reference
Mouse	10 mg/kg	~36% increase in hippocampal volume	<a href="#">[1]</a>
Mouse	30 mg/kg	~66% increase in hippocampal volume	<a href="#">[1]</a>
Rat (Stroke)	Not specified	Significant amelioration of motor and neurological deficits	<a href="#">[7]</a> <a href="#">[8]</a>
Rat (Radiation)	Not specified	Amelioration of cognitive deficits and increased neurogenesis	<a href="#">[6]</a>

**Table 2: Phase Ib Clinical Trial (NCT01535791) - Pharmacokinetics**

Dosage Cohort	Half-life (t <sub>1/2</sub> )	Key Finding	Reference
40 mg q.d.	17.4 - 20.5 hours	Area under the curve (AUC) increased in a dose-related manner	<a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[11]</a>
40 mg b.i.d.	17.4 - 20.5 hours	Area under the curve (AUC) increased in a dose-related manner	<a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[11]</a>
40 mg t.i.d.	17.4 - 20.5 hours	Area under the curve (AUC) increased in a dose-related manner	<a href="#">[3]</a> <a href="#">[10]</a> <a href="#">[11]</a>

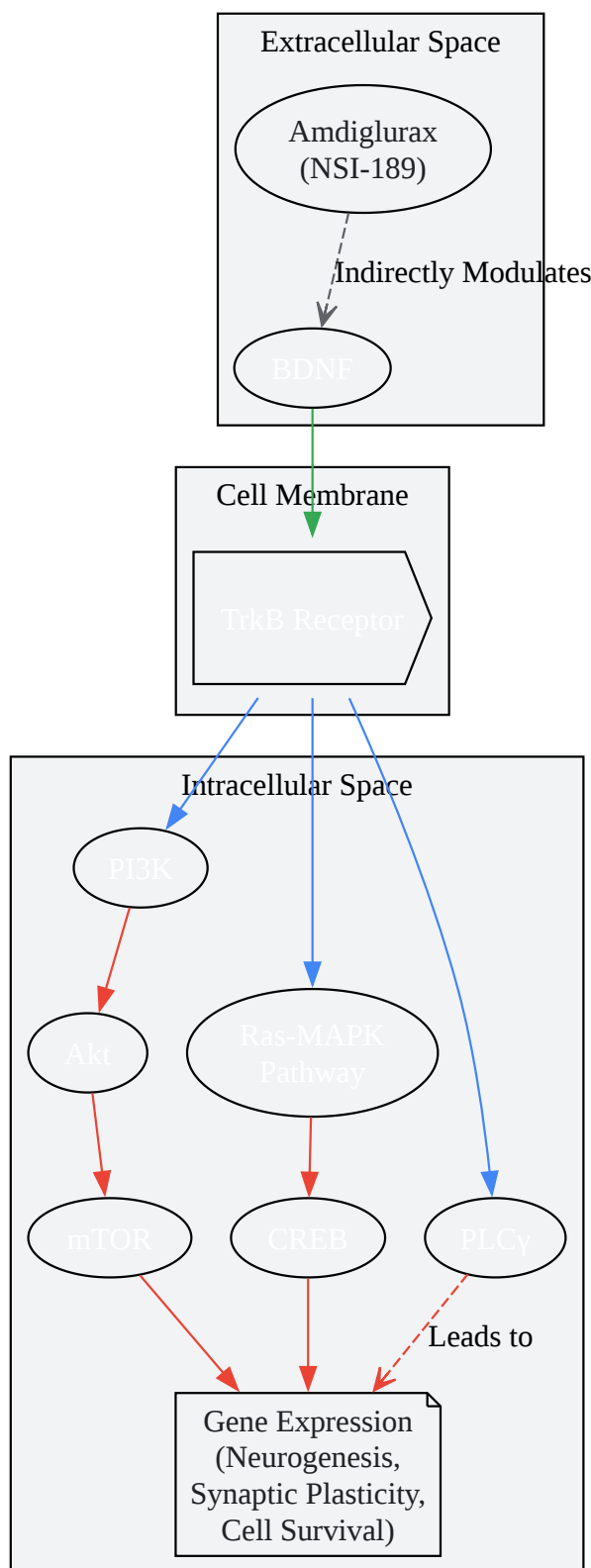
**Table 3: Phase Ib Clinical Trial (NCT01535791) - Efficacy Outcomes**

Outcome Measure	Finding	p-value	Effect Size	Reference
Symptoms of Depression Questionnaire (SDQ)	Statistically significant improvement	p=0.02	0.90	<a href="#">[17]</a>
Cognitive and Physical Functioning Questionnaire (CPFQ)	Statistically significant improvement	p=0.01	0.94	<a href="#">[17]</a>
Montgomery-Åsberg Depression Rating Scale (MADRS)	Trend towards improvement	Not significant	0.95	<a href="#">[10]</a>
Clinical Global Impressions-Improvement (CGI-I)	Trend towards improvement	Not significant	0.57	<a href="#">[10]</a>

## Proposed Mechanism of Action and Signaling Pathways

The exact molecular target of **Amdiglurax** remains unknown.[\[3\]](#) However, it is thought to act by indirectly modulating the BDNF signaling pathway, which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival.[\[3\]](#)[\[4\]](#)

### BDNF/TrkB Signaling Pathway

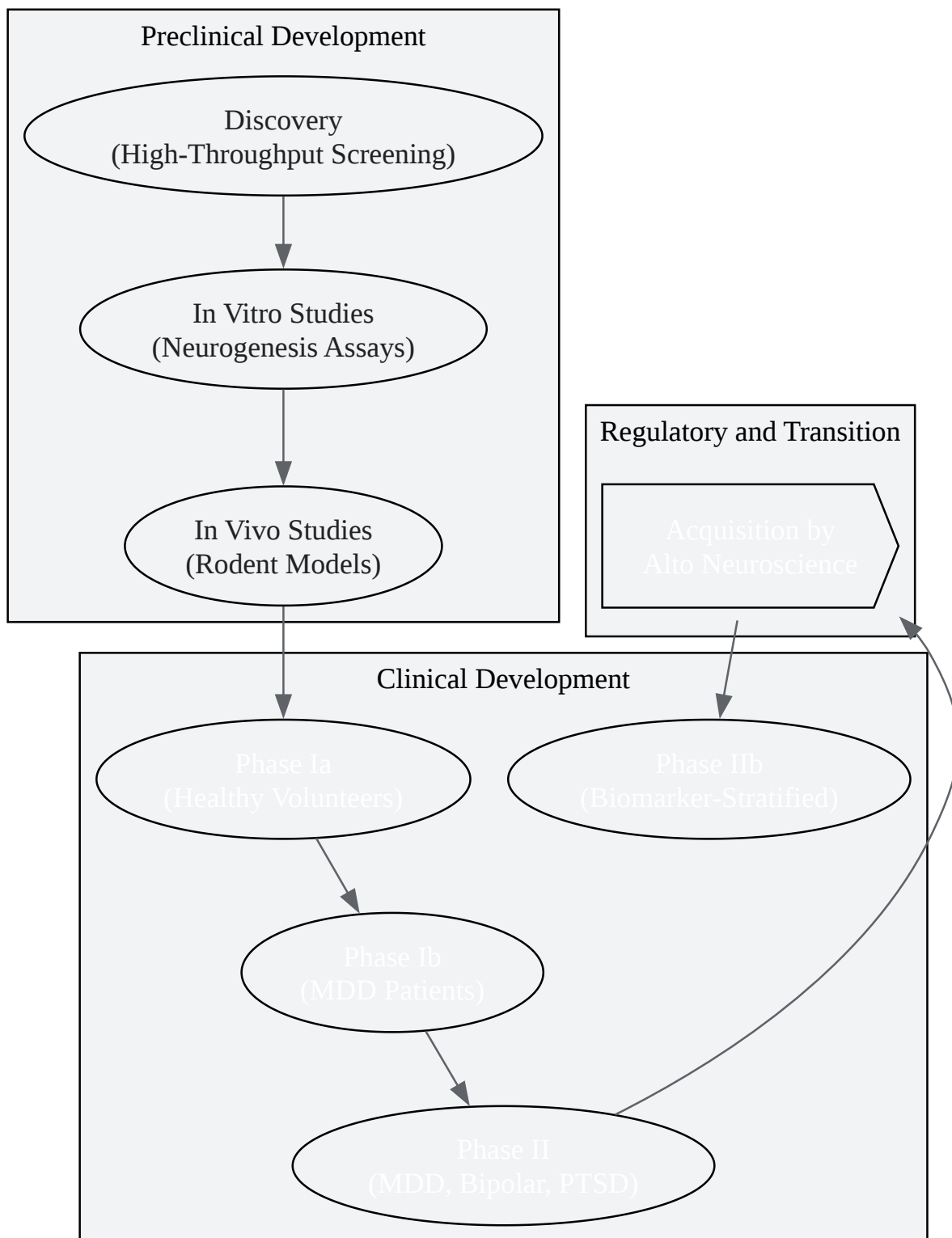


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Caption: Proposed BDNF/TrkB signaling pathway modulated by **Amdiglurax**.

## Experimental and Developmental Workflow

The development of **Amdiglurax** has followed a conventional pharmaceutical pipeline, from preclinical discovery to multi-phase clinical trials.



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Caption: **Amdiglurax** (NSI-189) discovery and development workflow.

## Conclusion

**Amdiglurax** represents a novel approach to the treatment of major depressive disorder, moving beyond the monoamine hypothesis to a strategy focused on promoting neurogenesis and synaptic plasticity. While it has demonstrated a favorable safety profile and shown promise in early clinical trials, particularly in improving cognitive symptoms, it has yet to meet its primary efficacy endpoints for depression in larger studies. The ongoing development by Alto Neuroscience, with a focus on a precision medicine approach using biomarkers, may yet elucidate a subpopulation of patients who could benefit from this unique neurogenic compound. The extensive preclinical and clinical data gathered to date provide a solid foundation for further research into the therapeutic potential of **Amdiglurax** and the broader field of neurogenesis-based therapies for neuropsychiatric disorders.

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